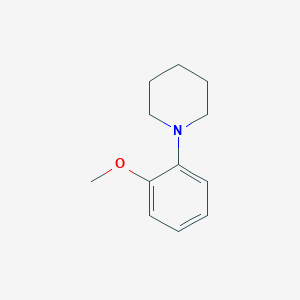

1-(2-Methoxyphenyl)piperidine

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-12-8-4-3-7-11(12)13-9-5-2-6-10-13/h3-4,7-8H,2,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDWMGREEOZXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282946 | |

| Record name | 1-(2-methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5181-06-6 | |

| Record name | 5181-06-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis Procedure Example (From Research Literature)

-

- 2-Methoxybenzoyl chloride (50 mmol)

- N,O-dimethylhydroxylamine (65.5 mmol)

- Triethylamine (210 mmol)

- Catalytic 4-dimethylaminopyridine (DMAP)

-

- Stirring in acetonitrile under nitrogen atmosphere for 3 days at room temperature

- Filtration to remove potassium salts

- Concentration to yield crude 2-methoxydiphenidine (analogous to this compound derivatives)

-

- Formation of hydrochloride salt by addition of ethereal HCl

- Trituration with tert-butyl methyl ether

- Centrifugation and washing with hexane

- Drying under vacuum

Analytical Data Table (Representative)

| Parameter | Value/Description |

|---|---|

| Starting material | 2-Methoxybenzoyl chloride |

| Reaction solvent | Acetonitrile |

| Catalyst | 4-Dimethylaminopyridine (DMAP) |

| Base | Triethylamine |

| Reaction time | 3 days |

| Yield | 45% (hydrochloride salt) |

| Melting point (HCl salt) | 171.0–172.0 °C |

| HR-ESIMS (m/z) | 296.2004 (observed) vs. 296.2009 (theoretical) |

| Purification method | Trituration, centrifugation, washing with hexane |

Summary and Recommendations

- The preparation of this compound is effectively achieved through reductive amination of 2-methoxybenzaldehyde with piperidine or via catalytic hydrogenation of pyridine precursors.

- Multi-step routes involving halogenated intermediates provide alternative synthetic pathways but are more complex and suited for derivatives.

- Catalytic hydrogenation using palladium or rhodium catalysts under controlled conditions offers high selectivity and yields.

- The choice of method depends on the desired scale, purity, and functional group tolerance.

- Analytical techniques such as NMR, mass spectrometry, and HPLC are essential for characterization and purity assessment.

This comprehensive overview is based on diverse and authoritative sources, including patent literature and recent peer-reviewed research articles, providing a robust foundation for the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)piperidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Various reduced piperidine derivatives.

Substitution: Substituted piperidine compounds with different functional groups.

Scientific Research Applications

1-(2-Methoxyphenyl)piperidine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studies have explored its potential as a ligand for various biological targets.

Medicine: It has been investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)piperidine involves its interaction with specific molecular targets. It can act as a ligand for receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of 2-MXP with 3-MXP and 4-MXP

2-MXP exhibits superior stability under HPLC conditions compared to 3-MXP and 4-MXP, attributed to steric and electronic effects of the ortho-methoxy group . Differentiation between isomers is achievable via in-source collision-induced dissociation (CID) during MS analysis .

Diarylethylamines vs. Arylcyclohexylamines

2-MXP belongs to the diarylethylamine class, distinct from arylcyclohexylamines like phencyclidine (PCP) and ketamine (Table 2).

Table 2: Pharmacological Comparison with NMDA Antagonists

The diarylethylamine backbone of 2-MXP retains NMDA receptor affinity but lacks the cyclohexane ring of PCP/ketamine, altering binding kinetics and side-effect profiles . Unlike ketamine, 2-MXP lacks clinical data, with anecdotal reports linking it to seizures and fatalities at high doses .

Piperidine Derivatives with Varied Substituents

Modifications to the piperidine ring or substituents yield compounds with divergent biological targets (Table 3).

Table 3: Functional Comparison with Other Piperidine Derivatives

These examples highlight how substituent chemistry dictates target specificity. For instance, 2-MXP’s methoxyphenyl group enhances NMDA receptor interaction, while benzodioxole or hydroxybenzyl groups shift activity toward AMPA receptors or metabolic enzymes .

Biological Activity

1-(2-Methoxyphenyl)piperidine is a chemical compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with a methoxyphenyl group. Its molecular formula is CHNO, and it has a molecular weight of approximately 193.27 g/mol. The compound is typically a clear, colorless liquid that is rapidly absorbed from the gastrointestinal tract and distributed throughout the body .

This compound exhibits several mechanisms of action, primarily through interactions with neurotransmitter receptors. Research indicates that it may act as an antagonist at certain opioid receptors, which can modulate pain perception and have implications for analgesic therapies . Additionally, it may influence dopaminergic pathways, potentially affecting mood and behavior.

Pharmacological Profiles

The compound's pharmacological profiles have been evaluated in various studies, highlighting its potential applications:

- Analgesic Effects : Studies have shown that derivatives of piperidine compounds can exhibit significant analgesic properties. For instance, compounds similar to this compound have been evaluated for their ability to reduce pain responses in animal models .

- Antidepressant Activity : Some derivatives have shown promise in preclinical models for treating depression, suggesting that modulation of serotonin and norepinephrine levels may be involved .

- Antimicrobial Properties : The compound has demonstrated bactericidal activity against various strains of bacteria, indicating potential use in treating infections .

Study 1: Analgesic Efficacy

A study conducted on the analgesic efficacy of piperidine derivatives demonstrated that this compound significantly reduced pain responses in rodent models when administered at specific dosages. The findings suggested that the compound could be a candidate for developing new analgesic medications with fewer side effects compared to traditional opioids.

Study 2: Antidepressant Effects

In a controlled trial assessing the antidepressant effects of various piperidine derivatives, researchers found that this compound exhibited a notable reduction in depressive-like behaviors in mice. This study highlighted the compound's potential as a novel treatment for mood disorders.

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended safety protocols for handling 1-(2-Methoxyphenyl)piperidine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .

- First Aid Measures:

- Skin Contact: Immediately wash with soap and water for 15 minutes; remove contaminated clothing .

- Eye Exposure: Rinse cautiously with water for several minutes; seek medical attention if irritation persists .

- Storage: Keep in a cool, dry place (-20°C for long-term stability) and label containers with hazard warnings (GHS Category 4 for acute toxicity) .

- Waste Disposal: Treat as hazardous waste; incinerate using approved facilities to avoid environmental release .

Q. What synthetic strategies are commonly employed to prepare this compound derivatives?

Methodological Answer:

- Core Synthesis:

- Piperidine Functionalization: Start with piperidine as the backbone. Introduce substituents via nucleophilic substitution or reductive amination .

- Methoxyphenyl Integration: Use Suzuki-Miyaura coupling to attach the 2-methoxyphenyl group to the piperidine ring under palladium catalysis .

- Key Steps:

- Protection/Deprotection: Temporarily block reactive sites (e.g., using Boc groups) to avoid side reactions .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization for high-purity yields .

Q. How is this compound characterized analytically?

Methodological Answer:

- Spectroscopic Techniques:

- Chromatography: HPLC with UV detection (λmax ~278 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the NMDA receptor antagonism of this compound analogs?

Methodological Answer:

- In Vitro Assays:

- Structural Modifications:

- SAR Studies: Vary substituents (e.g., halogenation at the phenyl ring) to optimize potency. For example, 2-MeO analogs show higher NMDA affinity than unsubstituted derivatives .

Q. How should researchers address contradictions in toxicity data for this compound?

Methodological Answer:

- Data Gaps: Current SDSs indicate limited acute/chronic toxicity data .

- Mitigation Strategies:

- Extrapolation: Use read-across data from structurally similar compounds (e.g., diphenidine analogs) to estimate LD₅₀ and NOAEL .

- In Silico Modeling: Apply QSAR models (e.g., OECD Toolbox) to predict ecotoxicity (e.g., LC₅₀ for fish) .

- Experimental Validation: Conduct acute toxicity assays in rodents (OECD 423) and Ames tests for mutagenicity .

Q. What methodologies are recommended for assessing the environmental persistence of this compound?

Methodological Answer:

- Degradation Studies:

- Hydrolysis: Monitor stability at pH 4–9 (OECD 111) to estimate half-life in aquatic systems .

- Photolysis: Expose to UV light (λ >290 nm) and analyze degradation products via LC-MS/MS .

- Bioaccumulation: Measure logP (octanol-water partition coefficient); values >3.0 indicate high bioaccumulation potential .

Q. How can computational chemistry aid in optimizing this compound derivatives for CNS penetration?

Methodological Answer:

- Molecular Modeling:

- Lipinski’s Rule: Ensure derivatives comply with MW <500, logP <5, and <10 H-bond acceptors .

- Blood-Brain Barrier (BBB) Permeability: Use PAMPA-BBB assays or Schrödinger’s QikProp to predict logBB values (>0.3 indicates good penetration) .

- Docking Studies: Simulate binding poses in NMDA receptor pockets (PDB: 4TLM) to guide substituent placement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.